4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common approach includes the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a base to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding with active sites of enzymes, while the pyrazole ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but different functional groups.
5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: Similar aromatic and heterocyclic features.
Uniqueness
4-chloro-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol is unique due to its combination of a chloro-substituted phenol group and a pyrazole ring fused with a dihydrobenzo[b][1,4]dioxin moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-16-7-8-21(27)18(13-16)19-14-20(26(25-19)17-4-2-1-3-5-17)15-6-9-22-23(12-15)29-11-10-28-22/h1-9,12-13,20,27H,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXWBNPUOKHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=NN3C4=CC=CC=C4)C5=C(C=CC(=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.